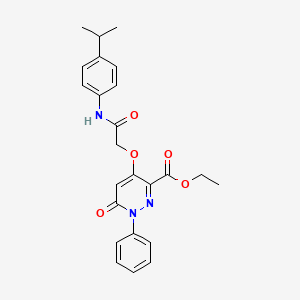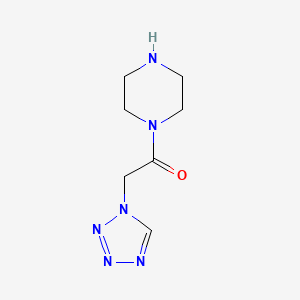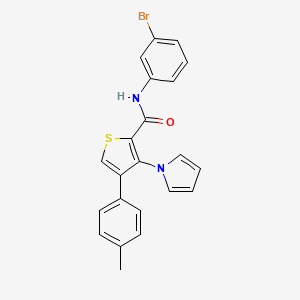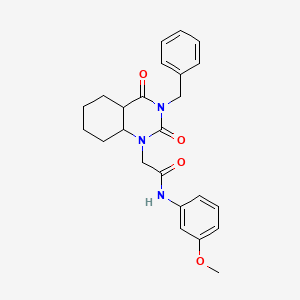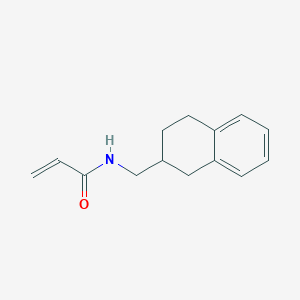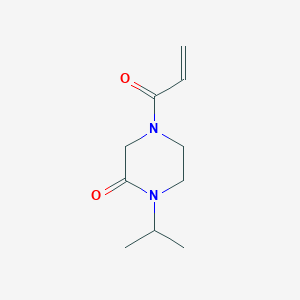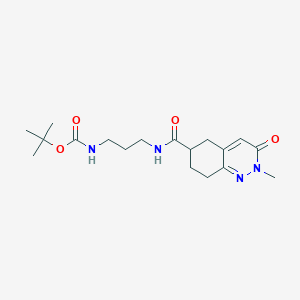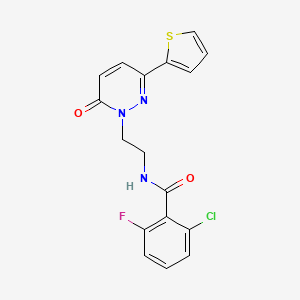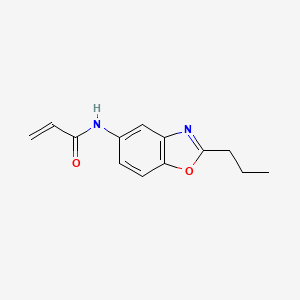
N-(2-Propyl-1,3-Benzoxazol-5-yl)prop-2-enamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-propyl-1,3-benzoxazol-5-yl)prop-2-enamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives Benzoxazole compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Wissenschaftliche Forschungsanwendungen
N-(2-propyl-1,3-benzoxazol-5-yl)prop-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties, making it a candidate for drug development.
Medicine: Explored for its potential therapeutic effects in treating infections and inflammatory conditions.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
Target of Action
Benzoxazole derivatives have been extensively used in drug discovery due to their broad substrate scope and functionalization . They exhibit several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .
Mode of Action
Benzoxazole derivatives have been known to interact with various targets in the body, leading to a range of biological activities .
Biochemical Pathways
Benzoxazole derivatives have been known to influence a variety of biochemical pathways, contributing to their broad spectrum of biological activities .
Result of Action
Benzoxazole derivatives have been known to exhibit a range of biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-propyl-1,3-benzoxazol-5-yl)prop-2-enamide typically involves the following steps:
Formation of the Benzoxazole Ring: The initial step involves the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions to form the benzoxazole ring.
Introduction of the Propyl Group: The propyl group is introduced via alkylation reactions using propyl halides in the presence of a base.
Formation of the Prop-2-enamide Moiety: The final step involves the reaction of the benzoxazole derivative with acryloyl chloride or a similar reagent to form the prop-2-enamide moiety.
Industrial Production Methods
Industrial production methods for N-(2-propyl-1,3-benzoxazol-5-yl)prop-2-enamide may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Common techniques include:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.
Catalytic Processes: The use of catalysts can enhance reaction rates and selectivity, leading to higher yields and reduced by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-propyl-1,3-benzoxazol-5-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with halogen or other substituents replacing hydrogen atoms.
Vergleich Mit ähnlichen Verbindungen
N-(2-propyl-1,3-benzoxazol-5-yl)prop-2-enamide can be compared with other benzoxazole derivatives, such as:
N-(2-cyclopropyl-1,3-benzoxazol-5-yl)prop-2-enamide: Similar structure but with a cyclopropyl group instead of a propyl group.
N-(2-methyl-1,3-benzoxazol-5-yl)prop-2-enamide: Contains a methyl group instead of a propyl group.
N-(2-ethyl-1,3-benzoxazol-5-yl)prop-2-enamide: Features an ethyl group in place of the propyl group.
The uniqueness of N-(2-propyl-1,3-benzoxazol-5-yl)prop-2-enamide lies in its specific structural configuration, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Eigenschaften
IUPAC Name |
N-(2-propyl-1,3-benzoxazol-5-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-3-5-13-15-10-8-9(14-12(16)4-2)6-7-11(10)17-13/h4,6-8H,2-3,5H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVZCVBRQRXAEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(O1)C=CC(=C2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2430721.png)
![(E)-ethyl 2-(3-fluorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2430722.png)
![N-[2-(Tert-butylamino)ethyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2430726.png)
![1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2430727.png)
![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzofuran-2-carboxamide](/img/structure/B2430728.png)
